![molecular formula C29H27N3O5S B2709351 diethyl 2-(2-phenylquinoline-4-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 864926-58-9](/img/structure/B2709351.png)
diethyl 2-(2-phenylquinoline-4-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenylquinoline-4-carboxylic acid derivatives are a class of compounds that have been studied for their potential medicinal properties . They are synthesized starting from aniline, 2-nitrobenzaldehyde, pyruvic acid followed by Doebner reaction, amidation, reduction, acylation, and amination .
Synthesis Analysis
The synthesis of these compounds involves several steps, including a Doebner reaction, amidation, reduction, acylation, and amination . The starting materials include aniline, 2-nitrobenzaldehyde, and pyruvic acid .Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a 2-phenylquinoline-4-carboxylic acid group . They are characterized using 1 H-NMR, 13 C-NMR, and HRMS .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include a Doebner reaction, amidation, reduction, acylation, and amination .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using techniques such as 1 H-NMR, 13 C-NMR, and HRMS .Aplicaciones Científicas De Investigación
Anti-Corrosion Properties
The pursuit of advanced multifunctional compounds has gained significant momentum in recent scientific endeavors. In this context, our compound stands out as a promising anti-corrosion agent. Here’s why:
- Synthesis : The compound is meticulously synthesized through a strategic reaction of ethyl acetoacetate, ammonium acetate, and 5-bromoindole-3-carboxaldehyde in an ethanol medium at 60°C .
- Characterization : Sophisticated techniques such as FTIR, NMR, and Mass spectrometry validate its chemical structure .
- Anti-Corrosive Efficacy : When tested on mild steel exposed to an aggressive acidic environment, the compound significantly reduces corrosion rates. At a concentration of 2 × 103 M, it achieves an impressive anti-corrosive efficacy of 81.89% .
Antimicrobial Activity
Our compound demonstrates potent antimicrobial prowess against a spectrum of bacterial and fungal pathogens:
- Tested Pathogens : It outperforms Gentamicin in antimicrobial screenings against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas, Candida albicans, and Aspergillus niger .
- Methodology : The disc diffusion method confirms its efficacy .
Antioxidant Capabilities
The compound’s antioxidant potential is quantified using the DPPH free radical scavenging assay:
Drug Discovery
Considering the compound’s unique structure and multifaceted properties, it could serve as a scaffold for lead compounds in drug discovery .
Industrial Chemistry
Quinoline derivatives, including our compound, have versatile applications in synthetic organic chemistry and industry . Their role extends beyond medicine to various chemical processes.
Mecanismo De Acción
While the specific mechanism of action of “diethyl 2-(2-phenylquinoline-4-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate” is not known, 2-phenylquinoline-4-carboxylic acid derivatives have been studied for their antibacterial activities . Some compounds have shown good antibacterial activity against Staphylococcus aureus .
Direcciones Futuras
Propiedades
IUPAC Name |
diethyl 2-[(2-phenylquinoline-4-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O5S/c1-3-36-28(34)25-20-14-15-32(29(35)37-4-2)17-24(20)38-27(25)31-26(33)21-16-23(18-10-6-5-7-11-18)30-22-13-9-8-12-19(21)22/h5-13,16H,3-4,14-15,17H2,1-2H3,(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBKQFLOQDMPSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


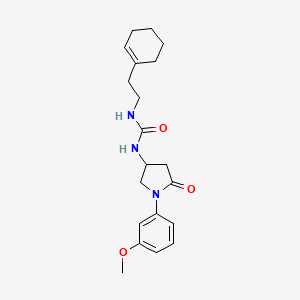

![3-[(Cyanomethyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2709273.png)
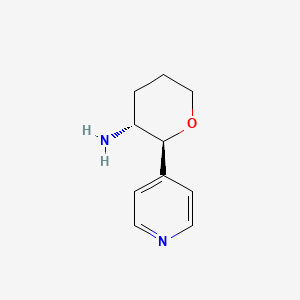
![N-cyclopropyl-2-ethoxy-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2709277.png)
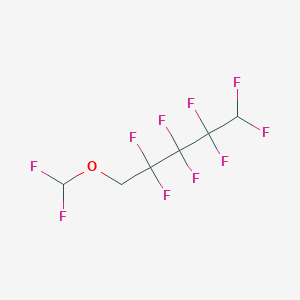
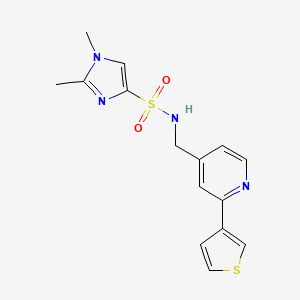
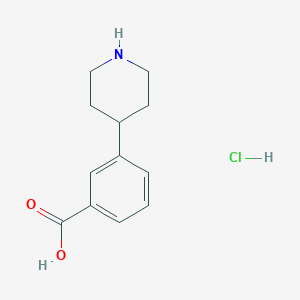
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2709286.png)
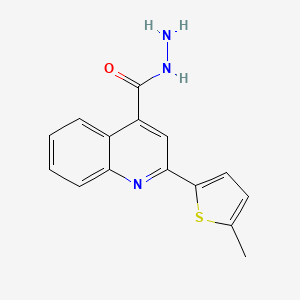

![(2-Chloro-7H-purin-6-yl)-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2709290.png)
![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(2,6-difluorophenyl)urea](/img/structure/B2709291.png)